molecular formula C11H9N B3330764 3-(Prop-2-YN-1-YL)-1H-indole CAS No. 7394-63-0

3-(Prop-2-YN-1-YL)-1H-indole

Cat. No. B3330764
CAS RN: 7394-63-0
M. Wt: 155.2 g/mol
InChI Key: OYJKOCRQXSHQPN-UHFFFAOYSA-N
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Description

Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. The “3-(Prop-2-YN-1-YL)” part of the name suggests that there is a prop-2-yn-1-yl group attached to the third carbon of the indole .


Molecular Structure Analysis

The molecular structure of “3-(Prop-2-YN-1-YL)-1H-indole” would consist of an indole ring with a prop-2-yn-1-yl group attached to the third carbon. The prop-2-yn-1-yl group contains a triple bond, which could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The prop-2-yn-1-yl group in “3-(Prop-2-YN-1-YL)-1H-indole” could potentially undergo various chemical reactions. For instance, it could participate in click chemistry reactions, such as the azide-alkyne Huisgen cycloaddition . Additionally, the indole nucleus could undergo electrophilic substitution reactions .

Scientific Research Applications

Structural Analysis and Properties

  • Structural Characteristics : The indole unit in compounds related to 3-(Prop-2-YN-1-YL)-1H-indole is generally planar, contributing to specific spatial orientations and angles in various derivatives. For example, in 2-Methyl-3-{2-nitro-1-[2-(prop-2-yn-1-yloxy)phenyl]ethyl}-1H-indole, the indole unit forms a specific dihedral angle with the propyne-substituted phenyl ring, influencing its molecular interactions (Narayanan et al., 2011).

Biological and Pharmacological Research

  • Cholinesterase and Monoamine Oxidase Inhibition : Derivatives of 3-(Prop-2-YN-1-YL)-1H-indole have been studied for their potential as dual inhibitors of cholinesterase and monoamine oxidase. This makes them candidates for treating conditions like Alzheimer's disease (Bautista-Aguilera et al., 2014).

Chemistry and Synthesis

  • Synthetic Applications : Compounds containing the 3-(Prop-2-YN-1-YL)-1H-indole structure are used in various synthetic applications. For instance, they play a role in the one-pot regioselective synthesis of benzylthiazolo[3,2-a]indoles, demonstrating their utility in creating complex heterocyclic structures (Majumdar & Nath, 2011).

Molecular Interactions and Crystallography

  • Molecular Packing and Interactions : The study of crystal structures of derivatives of 3-(Prop-2-YN-1-YL)-1H-indole reveals insights into molecular packing, hydrogen bonding, and other intermolecular interactions. These studies are crucial for understanding the physical properties and reactivity of these compounds (Palani et al., 2006).

Anticancer Research

  • Potential Anticancer Activity : Some derivatives of 3-(Prop-2-YN-1-YL)-1H-indole have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines, showing promise as potential anticancer drugs. Compounds like 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones demonstrated significant cytotoxic activity in certain cases (Masagalli et al., 2014).

Organic Chemistry and Catalysis

  • Catalysis and Organic Synthesis : Research has explored the use of 3-(Prop-2-YN-1-YL)-1H-indole derivatives in organic synthesis, such as in the preparation of bis(indol-3-yl)methanes, demonstrating their utility as intermediates in various organic reactions (Khalafi‐Nezhad et al., 2008).

Medicinal Chemistry

  • Synthesis of Pharmaceutical Compounds : The structure of 3-(Prop-2-YN-1-YL)-1H-indole is integral in the synthesis of various pharmaceutical compounds, including potential treatments for diseases like cancer. For example, research has been conducted on the synthesis and in-vitro antitumor activity of phthalazine derivatives incorporating this structure (Haider et al., 2007).

Future Directions

The study of indole derivatives, including “3-(Prop-2-YN-1-YL)-1H-indole”, is a promising area of research. These compounds have potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science .

properties

IUPAC Name

3-prop-2-ynyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-5-9-8-12-11-7-4-3-6-10(9)11/h1,3-4,6-8,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJKOCRQXSHQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Prop-2-YN-1-YL)-1H-indole

Synthesis routes and methods

Procedure details

To a solution of indole (0.50 g, 4.67 mmol), zinc trifluoromethanesulfonate (1.02 g, 2.8 mmol) and tetrabutylammonium iodide (0.86 g, 2.34 mmol) in toluene (14 mL) was added N,N-diisopropylethylamine (0.89 mL, 5.14 mmol) and the mixture was stirred at room temperature for about 15 min. Propargyl bromide (0.26 mL, 2.34 mmol) was added and the solution was stirred at room temperature for about 4 hours. The solution was quenched by addition of aqueous ammonium chloride and the mixture was extracted with diethyl ether. The combined organic extracts were dried (MgSO4), filtered and concentrated under vacuum, the residue was purified by flash column chromatography on silica gel using hexanes/ethyl acetate (8:1) as the mobile phase to provide Example 650. 1H NMR (300 MHz, CDCl3) δ 2.13 (t, J=2.7 Hz, 1H), 3.70 (d, J=2.7 Hz, 2H), 6.55 (s, 1H), 7.37 (m, 2H), 7.64 (m, 2H), 7.98 (br s, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
catalyst
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
1.02 g
Type
catalyst
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Han, Y Wang, Y Yu, H Chen, Y Shen… - Applied and …, 2017 - Am Soc Microbiol
Lysobacter species are a group of environmental bacteria that are emerging as a new source of antibiotics. One characteristic of Lysobacter is intrinsic resistance to multiple antibiotics, …
Number of citations: 29 journals.asm.org
K OmarAzeez, I QahtanAbdalluh, HMG Al-Zahawi - HIV Nursing, 2022 - hivnursing.net
This study focused on the widely used indole derivatives in medical fields, which were prepared by substitution reaction on the C3 position, then protecting the position 1 by a good …
Number of citations: 2 www.hivnursing.net

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